3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide
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Overview
Description
3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methyl, nitro, and tribromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid. This intermediate is then reacted with 2,4,6-tribromoaniline under amide formation conditions, often using coupling agents like carbodiimides or acid chlorides to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.
Major Products
Reduction: 3-methyl-4-amino-N-(2,4,6-tribromophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tribromophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Shares the tribromophenyl group but lacks the benzamide core and nitro group.
3-methyl-4-nitrobenzonitrile: Contains the same methyl and nitro substitutions but differs in the functional group attached to the benzene ring.
Uniqueness
3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3N2O3/c1-7-4-8(2-3-12(7)19(21)22)14(20)18-13-10(16)5-9(15)6-11(13)17/h2-6H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJYPEDAVJSMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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